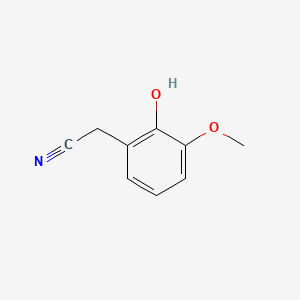

2-Hydroxy-3-methoxyphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-6-10)9(8)11/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPGOFBJMBBPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195597 | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42973-56-8 | |

| Record name | 2-Hydroxy-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42973-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042973568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42973-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-3-METHOXYBENZENEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS53NK7JPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-methoxyphenylacetonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxyphenylacetonitrile, a substituted aromatic nitrile, is a key organic intermediate with significant potential in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a hydroxyl group, a methoxy group, and a cyanomethyl group on a benzene ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, structural elucidation, a detailed synthesis protocol, and its emerging role in the landscape of drug discovery.

Chemical Structure and Properties

This compound is a solid organic compound with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol [1]. The strategic placement of its functional groups governs its reactivity and physical characteristics.

Structural Representation

The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 3. The IUPAC name is 2-(2-Hydroxy-3-methoxyphenyl)acetonitrile, and its CAS registry number is 42973-56-8[1].

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference(s) |

| CAS Number | 42973-56-8 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Melting Point | 104-106 °C | [1] |

| Boiling Point (Predicted) | 313.8 ± 27.0 °C | [1] |

| Density (Predicted) | 1.181 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.33 ± 0.35 | [1] |

| InChI | 1S/C9H9NO2/c1-12-8-4-2-3-7(5-6-10)9(8)11/h2-4,11H,5H2,1H3 | [2] |

| SMILES | COc1cccc(CC#N)c1O | [2] |

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook, providing valuable information about its molecular weight and fragmentation pattern[3].

Infrared (IR) Spectroscopy

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹ for the nitrile group.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ range.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ether and phenol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not widely published. However, based on the analysis of its isomers and related structures, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted[3][5][6][7][8][9][10][11].

-

¹H NMR:

-

A singlet for the methoxy group (O-CH₃) protons, expected around 3.8-4.0 ppm.

-

A singlet for the benzylic protons (-CH₂-CN), likely appearing between 3.7 and 4.2 ppm.

-

Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The specific splitting patterns will depend on the coupling between the adjacent protons on the aromatic ring.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

The nitrile carbon (C≡N) is expected to resonate around 117-120 ppm.

-

The benzylic carbon (-CH₂-CN) should appear in the range of 20-30 ppm.

-

The methoxy carbon (-OCH₃) is anticipated around 55-60 ppm.

-

Aromatic carbons will have signals in the 110-160 ppm region. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be deshielded and appear at the lower field end of this range.

-

Synthesis of this compound

The synthesis of this compound typically starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a readily available starting material[1][12]. The synthetic route involves a two-step process: reduction of the aldehyde to an alcohol, followed by a nucleophilic substitution to introduce the nitrile group. While a specific protocol for the title compound is not detailed in the literature, a reliable procedure can be adapted from the synthesis of its isomer, 4-hydroxy-3-methoxyphenylacetonitrile[13][14].

Experimental Protocol: A Proposed Synthetic Pathway

This protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound.

Step 1: Reduction of o-Vanillin to 2-Hydroxy-3-methoxybenzyl alcohol

Workflow for the Reduction of o-Vanillin

Caption: Step-by-step workflow for the reduction of o-vanillin.

Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-vanillin (1 equivalent) in methanol.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C. The addition of NaBH₄ is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the dropwise addition of dilute hydrochloric acid (1 M) until the pH is neutral.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-3-methoxybenzyl alcohol, which can often be used in the next step without further purification.

Causality behind Experimental Choices:

-

Methanol as Solvent: Methanol is a good solvent for both o-vanillin and NaBH₄, and its protic nature facilitates the reduction.

-

Sodium Borohydride: NaBH₄ is a mild and selective reducing agent for aldehydes, which avoids the reduction of the aromatic ring.

-

Controlled Addition at Low Temperature: This is crucial to manage the exothermicity of the reaction and prevent side reactions.

Step 2: Conversion of 2-Hydroxy-3-methoxybenzyl alcohol to this compound

Workflow for the Cyanation Reaction

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound (CAS 42973-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 5. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum [chemicalbook.com]

- 6. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]

- 14. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Hydroxy-3-methoxyphenylacetonitrile (CAS: 42973-56-8)

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxyphenylacetonitrile, a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and potential pharmacological significance, offering a foundation for its application in novel research and development endeavors.

Executive Summary

This compound, with its distinct substitution pattern on the phenyl ring, represents a versatile scaffold for chemical synthesis. While its direct biological applications are an emerging area of study, its structural relationship to pharmacologically active compounds, including its precursor o-vanillin and isomeric analogs, suggests significant potential in medicinal chemistry. This guide outlines a robust, two-step synthesis protocol from the readily available starting material, 3-methoxysalicylaldehyde (o-vanillin), and explores the prospective biological landscape of this compound based on structure-activity relationship (SAR) analysis of related molecules.

Physicochemical Properties and Structural Elucidation

This compound is a solid organic compound. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 42973-56-8 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [2] |

| Melting Point | 104-106 °C | [3] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in many organic solvents | |

| InChI Key | HGPGOFBJMBBPAX-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved from 3-methoxysalicylaldehyde (o-vanillin) via a two-step process: reduction of the aldehyde to an alcohol, followed by nucleophilic substitution with a cyanide source. This pathway is favored due to the high availability and low cost of the starting material.

Step 1: Reduction of 3-Methoxysalicylaldehyde to 2-Hydroxy-3-methoxybenzyl alcohol

The initial step involves the selective reduction of the aldehyde functional group of o-vanillin to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups that might be present.

-

Dissolution: In a round-bottom flask, dissolve 3-methoxysalicylaldehyde (1.0 eq) in ethanol at room temperature.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Reagent Preparation: In a separate vessel, dissolve sodium borohydride (1.1 eq) in a small amount of cold, aqueous sodium hydroxide (e.g., 1 M NaOH). The basic solution stabilizes the NaBH₄.

-

Addition: Slowly add the sodium borohydride solution dropwise to the stirred solution of o-vanillin over 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Quenching: Cool the reaction mixture again in an ice bath and cautiously add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to neutralize the excess sodium borohydride and the reaction mixture. Vigorous hydrogen gas evolution will be observed.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Hydroxy-3-methoxybenzyl alcohol.

Step 2: Conversion of 2-Hydroxy-3-methoxybenzyl alcohol to this compound

The benzylic alcohol is then converted to the target nitrile. A common method for this transformation is the reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an in-situ formation of the corresponding benzyl halide or a related activated intermediate, followed by nucleophilic attack by the cyanide ion.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-Hydroxy-3-methoxybenzyl alcohol (1.0 eq) in anhydrous DMF.

-

Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Workflow Diagram

Caption: Two-step synthesis of this compound.

Potential Applications in Drug Development and Medicinal Chemistry

Direct pharmacological studies on this compound are limited in publicly available literature. However, by examining its structural features and the biological activities of related compounds, we can infer potential areas of interest for future research.

Insights from the Precursor: o-Vanillin and its Derivatives

o-Vanillin and its derivatives are known to possess a wide array of biological activities.[4][5] These include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6][7] The presence of the phenolic hydroxyl and methoxy groups on the aromatic ring is crucial for these activities. As this compound retains this core phenolic structure, it is plausible that it may exhibit similar biological effects. The introduction of the acetonitrile group can modulate the compound's polarity, lipophilicity, and metabolic stability, potentially leading to a different pharmacological profile.

Analogy to Isomeric Compounds and Substituted Phenylacetonitriles

The isomeric compound, 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile, is a known intermediate in the synthesis of the intravenous anesthetic propanidid.[8][9] This suggests that compounds with this substitution pattern may interact with the central nervous system. Furthermore, the broader class of substituted phenylacetonitriles has been investigated for various therapeutic applications. For instance, some phenylacetonitrile derivatives have shown potential as anticonvulsants and analgesics.[10] The nitrile group itself is a key functional group in many approved drugs and can act as a bioisostere for other functional groups or participate in key binding interactions with biological targets.[11]

Potential as a Scaffold in Drug Discovery

The structure of this compound offers multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The phenolic hydroxyl, the nitrile group, and the aromatic ring can all be functionalized to generate a diverse set of derivatives with potentially novel biological activities.

Logical Relationship Diagram

Caption: Inferred biological potential based on structural analogs.

Conclusion and Future Directions

This compound is a readily synthesizable compound with significant, yet largely unexplored, potential in the field of drug discovery and development. The synthetic route presented in this guide is robust and scalable, providing a reliable source of the material for further investigation.

Future research should focus on the systematic evaluation of the biological activities of this compound. Screening against a panel of cancer cell lines, bacterial and fungal strains, and assays for anti-inflammatory and neurological activity would be a logical starting point. Furthermore, the development of a diverse library of derivatives based on this scaffold could lead to the discovery of novel therapeutic agents. The insights provided in this guide serve as a solid foundation for initiating such research endeavors.

References

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. Available at: [Link]

-

Therapeutic aspects of biologically potent vanillin derivatives: A critical review. ResearchGate. Available at: [Link]

-

Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]

-

Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PubMed Central. Available at: [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. Available at: [Link]

-

o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. PubMed. Available at: [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. National Institutes of Health. Available at: [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

-

Chemical Properties of this compound (CAS 42973-56-8). Cheméo. Available at: [Link]

-

Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. PubMed. Available at: [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. Available at: [Link]

-

Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors. ResearchGate. Available at: [Link]

-

2-HYDROXY-3-METHOXYBENZENEACETONITRILE. precisionFDA. Available at: [Link]

-

(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available at: [Link]

-

2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity. BioCrick. Available at: [Link]

Sources

- 1. (2-hydroxy-3-methoxyphenyl)acetonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. GSRS [precision.fda.gov]

- 3. 42973-56-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. jddtonline.info [jddtonline.info]

- 5. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]

- 6. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 2-Hydroxy-3-methoxyphenylacetonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Hydroxy-3-methoxyphenylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical intermediate through detailed spectral interpretation. We will explore the theoretical basis for chemical shifts and coupling constants, present predicted spectral data, outline a robust experimental protocol for data acquisition, and provide insights grounded in established spectroscopic principles and data from analogous structures.

Introduction: The Role of NMR in Structural Characterization

This compound (CAS 42973-56-8) is a substituted aromatic nitrile with applications as a precursor and intermediate in the synthesis of more complex molecules.[1][2][3] Its precise molecular structure, featuring a trisubstituted benzene ring, dictates its chemical reactivity and suitability for various synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] This guide will serve as an expert-level reference for interpreting the NMR data of this compound, leveraging principles derived from similar structures like o-vanillin and other substituted phenols.[5][6][7]

Molecular Structure and Spectroscopic Predictions

To accurately interpret an NMR spectrum, one must first analyze the molecule's structure to predict the number of unique nuclear environments.

Figure 1: Molecular structure of this compound with atom numbering.

-

¹H NMR Prediction: The molecule lacks symmetry, meaning all protons on the aromatic ring are chemically distinct. We expect signals for:

-

Three aromatic protons (H-4, H-5, H-6).

-

One methylene group (-CH₂CN).

-

One methoxy group (-OCH₃).

-

One hydroxyl proton (-OH). This results in a total of six distinct proton signals.

-

-

¹³C NMR Prediction: Similarly, all nine carbon atoms are in unique chemical environments. We expect signals for:

-

Six distinct aromatic carbons (C-1 to C-6).

-

One methylene carbon (C-7, labeled -C H₂CN).

-

One nitrile carbon (C-8, labeled -C N).

-

One methoxy carbon (C-9, labeled -OC H₃). This results in a total of nine distinct carbon signals.[8]

-

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.

Predicted Chemical Shifts and Assignments

The electronic environment heavily influences the resonance frequency (chemical shift) of a proton. Electron-donating groups (like -OH and -OCH₃) shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like -CN) deshield them, causing a downfield shift.[4]

-

Aromatic Protons (δ 6.8-7.2 ppm): The three aromatic protons will appear as distinct multiplets in this region.[9] Their specific shifts and coupling patterns are dictated by their position relative to the substituents.

-

H-5: Expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to both H-4 and H-6.

-

H-4 & H-6: Expected to be doublets of doublets, each coupled to its ortho and meta neighbors. The exact assignment requires 2D NMR experiments but can be reasonably predicted based on substituent effects.

-

-

Methylene Protons (-CH₂CN, δ ~3.7 ppm): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is downfield due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing nitrile group. This is consistent with data for similar phenylacetonitrile compounds.[10]

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): This will be a sharp singlet, integrating to three protons. Its characteristic chemical shift is a reliable indicator of the methoxy group.[11][12]

-

Hydroxyl Proton (-OH, δ 5.0-8.0 ppm): This proton will appear as a broad singlet.[13] Its chemical shift is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding. Its identity can be unequivocally confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[13]

Summary of Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) | Integration |

| H-4, H-5, H-6 | 6.8 – 7.2 | Multiplet (m) | ortho: ~7-9, meta: ~1-3 | 3H |

| -OH | 5.0 – 8.0 | Broad Singlet (br s) | N/A | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |

| -CH₂CN | ~3.7 | Singlet (s) | N/A | 2H |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single line for each unique carbon atom. The chemical shift is highly sensitive to the carbon's electronic environment.

Predicted Chemical Shifts and Assignments

-

Aromatic Carbons (δ 110-155 ppm): The six aromatic carbons will have distinct chemical shifts.

-

C-2 & C-3 (Carbons bearing -OH and -OCH₃): These will be the most downfield of the ring carbons (excluding C-1), appearing in the δ 145-155 ppm range due to the direct attachment of electronegative oxygen atoms.

-

C-1 (Carbon bearing -CH₂CN): This is a quaternary carbon and will likely appear around δ 125-130 ppm.

-

C-4, C-5, C-6: These carbons will resonate between δ 110-125 ppm. Their precise assignment would be confirmed using 2D correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence), which correlates protons with the carbons they are directly attached to.[5][14]

-

-

Nitrile Carbon (-CN, δ ~117 ppm): The carbon of the nitrile group has a characteristic and readily identifiable chemical shift in this region.[15]

-

Methoxy Carbon (-OCH₃, δ ~56 ppm): The methoxy carbon signal is typically found around 55-60 ppm, a diagnostic region for such groups.[5]

-

Methylene Carbon (-CH₂CN, δ ~20-25 ppm): The sp³-hybridized methylene carbon will appear significantly upfield compared to the aromatic carbons.

Summary of Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) | Carbon Type (DEPT-135) |

| C-2, C-3 | 145 – 155 | Quaternary (No signal) |

| C-1 | 125 – 130 | Quaternary (No signal) |

| C-4, C-5, C-6 | 110 – 125 | CH (Positive signal) |

| -CN | ~117 | Quaternary (No signal) |

| -OCH₃ | ~56 | CH₃ (Positive signal) |

| -CH₂CN | 20 – 25 | CH₂ (Negative signal) |

Note on DEPT-135: A DEPT-135 experiment is invaluable for distinguishing carbon types. In this experiment, CH₃ and CH groups produce positive signals, CH₂ groups produce negative signals, and quaternary carbons do not appear. This would confirm the assignments for the methoxy, methylene, and aromatic CH carbons.[14]

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent.

-

Chloroform-d (CDCl₃): A common choice for many organic compounds. The residual CHCl₃ peak appears at δ ~7.26 ppm in ¹H NMR and δ ~77.16 ppm in ¹³C NMR.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and for clearly observing exchangeable protons like -OH, which often appears as a sharper peak.

-

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used for reference.

-

Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans (NS): 8-16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Number of Scans (NS): 128-1024 scans (or more, as ¹³C is less sensitive).

-

Relaxation Delay (D1): 2 seconds.

-

Workflow and Data Interpretation Logic

The process of structural elucidation via NMR follows a logical workflow, from sample preparation to final structure confirmation.

Figure 2: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural verification of this compound. By understanding the fundamental principles of chemical shifts, coupling patterns, and the influence of the molecule's functional groups, researchers can confidently interpret the spectral data. The predicted values and experimental protocols outlined in this guide provide a robust framework for scientists working with this compound, ensuring accuracy and reliability in their analytical endeavors. The use of complementary techniques like DEPT and 2D NMR would further solidify the assignments presented herein.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation. Retrieved January 7, 2026, from [Link]

-

Cheméo. (2023). Chemical Properties of this compound (CAS 42973-56-8). Retrieved January 7, 2026, from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

University of Wisconsin-Madison. (2013). CHEM 344 ortho-vanillin 1H-NMR spectrum. Retrieved January 7, 2026, from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 7, 2026, from [Link]

-

University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved January 7, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. RSC Publishing. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 2 mM vanillin in D2O. Retrieved January 7, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved January 7, 2026, from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved January 7, 2026, from [Link]

-

The Human Metabolome Database. (2021). Showing metabocard for (±)-2-Hydroxy-2-phenylacetonitrile (HMDB0034666). Retrieved January 7, 2026, from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 7, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244366). Retrieved January 7, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Benzaldehyde-cyanohydrin (YMDB01642). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound (CAS 42973-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. 42973-56-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. eprints.usm.my [eprints.usm.my]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Vanillin(121-33-5) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.utah.edu [chemistry.utah.edu]

- 15. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR [m.chemicalbook.com]

Infrared spectroscopy of 2-Hydroxy-3-methoxyphenylacetonitrile

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Hydroxy-3-methoxyphenylacetonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (CAS 42973-56-8), a key intermediate in various synthetic pathways.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral analysis. It delves into the causal relationships between molecular structure and vibrational modes, offers a robust experimental protocol, and provides a framework for confident spectral interpretation.

Introduction: The Molecule and the Method

This compound is a multifunctional aromatic compound. Its structure incorporates a phenolic hydroxyl group, a methoxy ether group, and a nitrile group attached to a methylene bridge, all on a benzene ring. This specific arrangement of functional groups makes it a valuable building block, but also presents a unique spectroscopic challenge and opportunity.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.[3] The method works by measuring the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, quantifiable frequencies.[3] The resulting spectrum is a unique molecular "fingerprint," providing definitive evidence for the presence or absence of key functional groups. For a molecule like this compound, IR spectroscopy is the first line of analytical defense to confirm its identity and purity.

Molecular Structure and Key Functional Groups

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The diagram below highlights the primary functional groups that produce characteristic signals in the IR spectrum.

Caption: Molecular structure of this compound with key functional groups highlighted.

Theoretical Vibrational Analysis: Predicting the Spectrum

Before entering the lab, a scientist can predict the major features of the IR spectrum by analyzing the molecule's constituent bonds. Each functional group has a known absorption range, which serves as a roadmap for interpretation.

-

Phenolic O-H Stretch: The hydroxyl group is perhaps the most conspicuous feature in the spectrum. Due to intermolecular hydrogen bonding, the O-H stretching vibration absorbs over a wide range, typically appearing as a strong, broad band between 3200-3600 cm⁻¹ .[4][5][6] The breadth of this peak is a classic indicator of hydrogen bonding and readily distinguishes it from the sharper peaks in the spectrum.[7]

-

Aromatic and Aliphatic C-H Stretches: The spectrum will feature two types of C-H stretching vibrations.

-

Aromatic C-H: Stretches from the sp² hybridized carbons of the benzene ring appear as sharp, medium-intensity peaks just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region.[4]

-

Aliphatic C-H: Stretches from the sp³ hybridized carbons of the methylene (-CH₂-) and methoxy (-CH₃) groups will absorb just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.[8]

-

-

Nitrile C≡N Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a very intense and sharp absorption band.[9] For aromatic acetonitriles, conjugation with the ring system slightly weakens the bond, shifting the frequency to the 2220-2240 cm⁻¹ range.[9] This peak is highly diagnostic because very few other functional groups absorb in this region.

-

Aromatic C=C Ring Stretches: The benzene ring exhibits characteristic in-plane C=C stretching vibrations. These typically appear as a series of medium-to-strong peaks in the 1400-1600 cm⁻¹ region.[5][10]

-

Fingerprint Region (below 1400 cm⁻¹): This region contains a wealth of complex, overlapping signals that are unique to the molecule as a whole. Key vibrations include:

-

C-O Stretches: Two distinct C-O stretching bands are expected. The phenolic C-O stretch is typically found around 1220 cm⁻¹ .[4] The ether C-O-C linkage of the methoxy group results in a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .[11]

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations from both the aromatic ring and the aliphatic groups contribute to the complexity of this region. Aromatic C-H out-of-plane ("oop") bends between 750-900 cm⁻¹ can provide information about the ring's substitution pattern.[10]

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method requiring minimal sample preparation.[12]

Caption: Standard experimental workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks. The instrument's internal laser and source must reach thermal equilibrium for stable performance.

-

Install the ATR accessory if it is not already in place.

-

Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) using a lint-free wipe dampened with a volatile solvent like isopropanol or acetone. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination from previous samples.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in the sample compartment, initiate a background scan. This measurement captures the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.[12]

-

The instrument software will store this spectrum and automatically subtract it from the subsequent sample spectrum.

-

-

Sample Measurement:

-

Using a clean pipette, place a small amount of this compound onto the center of the ATR crystal. Only a single drop is typically needed to completely cover the crystal surface.

-

Initiate the sample scan. The number of scans can be adjusted (e.g., 16 or 32 scans are common) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software generates the final spectrum by ratioing the sample measurement against the background.

-

Perform any necessary data processing, such as baseline correction to ensure all peaks originate from a flat zero-absorbance line.

-

Use the software's tools to identify and label the wavenumbers of the major absorption peaks.

-

After analysis, meticulously clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Spectral Interpretation and Data Summary

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies. The trustworthiness of the identification relies on the logical consistency between the expected and observed data.

The table below summarizes the expected key absorption bands for this compound, providing a clear reference for spectral analysis.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity & Shape |

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium, Sharp |

| C-H Stretch | -CH₂- and -OCH₃ | 2850 - 3000 | Medium, Sharp |

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong, Multiple Peaks |

| C-O Stretch | Ether (asymmetric) | ~1250 | Strong |

| C-O Stretch | Phenol | ~1220 | Strong |

| C-O Stretch | Ether (symmetric) | ~1040 | Medium |

| C-H Out-of-Plane Bend | Aromatic Ring | 750 - 900 | Medium to Strong |

This systematic approach—predicting, measuring, and correlating—forms a self-validating system for the structural confirmation of this compound. The presence of all these key bands, particularly the broad O-H stretch and the sharp C≡N stretch in their respective regions, provides powerful evidence of the compound's identity.

References

-

Title: infrared spectrum of phenol Source: Doc Brown's Chemistry URL: [Link]

-

Title: 3.1.12: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]

-

Title: The infrared spectra of nitriles and related compounds frozen in Ar and H2O Source: PubMed URL: [Link]

-

Title: INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS Source: AdiChemistry URL: [Link]

-

Title: 17.11 Spectroscopy of Alcohols and Phenols Source: Organic Chemistry: A Tenth Edition URL: [Link]

-

Title: 05 Notes On Nitriles IR Spectra Source: Scribd URL: [Link]

-

Title: IR spectrum: Nitriles Source: Química Organica.org URL: [Link]

-

Title: Spectroscopy Tutorial: Phenols and Enols Source: University of Calgary URL: [Link]

-

Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL: [Link]

-

Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: FT-IR spectra of control and treated anisole. Source: ResearchGate URL: [Link]

-

Title: IR Spectrum Of Anisole Source: Bartleby.com URL: [Link]

-

Title: Linear IR absorbance spectra of the CC mode of anisole Source: ResearchGate URL: [Link]

-

Title: 2-(4-hydroxy-3-methoxyphenyl)acetonitrile Source: Stenutz URL: [Link]

-

Title: The IR spectrum for anisole contains two C―O stretching bands in... Source: Pearson URL: [Link]

-

Title: Chemical Properties of this compound (CAS 42973-56-8) Source: Cheméo URL: [Link]

-

Title: this compound Source: Chemdad Co. URL: [Link]

-

Title: FTIR Spectroscopy - Guide to Improving Chemical Processes Source: Mettler Toledo URL: [Link]

Sources

- 1. 42973-56-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. mt.com [mt.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. adichemistry.com [adichemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-3-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Hydroxy-3-methoxyphenylacetonitrile is a key chemical intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the development of robust analytical methods. This guide provides a comprehensive overview of the known characteristics of this compound and outlines detailed, field-proven methodologies for determining its solubility and stability profiles. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and accurate data critical for regulatory submissions and successful drug development pipelines.

Introduction: The Significance of Physicochemical Characterization

The journey of a potential drug candidate from discovery to market is paved with rigorous scientific investigation. Among the most critical early-stage assessments are the determination of a compound's solubility and stability. These intrinsic properties govern a molecule's bioavailability, dictate formulation strategies, and influence its shelf-life. For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a comprehensive understanding of its behavior in various solvents and under different stress conditions is a non-negotiable prerequisite for its successful application.

This technical guide moves beyond a simple recitation of facts. It delves into the causality behind experimental design, providing not just the "what" but the "why" behind each protocol. By adhering to the principles of scientific integrity, the methodologies presented here are designed to yield trustworthy and reproducible results, forming an authoritative foundation for your research and development endeavors.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, a compilation of its known and predicted properties provides a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | - |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 42973-56-8 | [1] |

| Melting Point | 104-106 °C | - |

| Boiling Point (Predicted) | 313.8 ± 27.0 °C | - |

| Density (Predicted) | 1.181 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 9.33 ± 0.35 | - |

| LogP (Octanol/Water Partition Coefficient) | Not available | [1] |

| Water Solubility (Log10WS in mol/l) | Not available | [1] |

Note: The lack of publicly available experimental data for LogP and water solubility underscores the importance of the protocols outlined in this guide.

Strategic Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient or intermediate is a critical determinant of its absorption and bioavailability. A comprehensive solubility profile across a range of solvents is essential for developing purification methods, formulating dosage forms, and designing preclinical studies.

Causality in Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a strategic decision based on the anticipated downstream applications and the chemical nature of the solute. The following workflow illustrates a logical approach to solvent selection for this compound.

Caption: Logical workflow for selecting solvents for solubility studies.

Experimental Protocol: Equilibrium Solubility Determination by HPLC

This protocol describes a robust method for determining the equilibrium solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC) for quantification.

3.2.1. Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then filtered, diluted, and the concentration of the dissolved compound is determined by a validated HPLC method.

3.2.2. Materials and Instrumentation

-

This compound (of known purity)

-

Selected solvents (HPLC grade)

-

HPLC system with UV detector

-

Analytical balance

-

Thermostatic shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

Autosampler vials

3.2.3. Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a set of calibration standards spanning the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of each test solvent in a sealed vial. "Excess" should be visually confirmed by the presence of undissolved solid.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Analysis:

-

Allow the samples to settle for a short period at the experimental temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into an autosampler vial. This step is critical to remove any undissolved solid.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

-

HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound.

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

-

Comprehensive Stability Assessment: A Forced Degradation Approach

Forced degradation studies are the cornerstone of stability testing.[3] By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways, elucidate the structure of degradation products, and develop stability-indicating analytical methods.[4]

The Logic of Forced Degradation

The objective of a forced degradation study is not to completely destroy the compound, but to induce a target degradation of 5-20%.[5] This level of degradation is sufficient to detect and quantify the primary degradation products without being confounded by secondary or tertiary breakdown products.

Caption: A systematic workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation

The following protocols outline the conditions for subjecting this compound to various stress factors. A control sample (unstressed) should be analyzed alongside the stressed samples.

4.2.1. Acid and Base Hydrolysis

-

Principle: To assess the susceptibility of the compound to hydrolysis in acidic and basic environments.

-

Protocol:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize them (with base for the acidic sample and with acid for the basic sample), and dilute with mobile phase for HPLC analysis.

-

4.2.2. Oxidative Degradation

-

Principle: To evaluate the compound's sensitivity to oxidation.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubate at room temperature for a defined period, protected from light.

-

Analyze by HPLC at various time points.

-

4.2.3. Thermal Degradation

-

Principle: To determine the impact of heat on the compound's stability.

-

Protocol:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified duration.

-

At intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

4.2.4. Photostability

-

Principle: To assess the degradation of the compound upon exposure to light.

-

Protocol:

-

Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples by HPLC at appropriate time intervals.

-

Analytical Methodologies for Quantification and Characterization

A robust and validated analytical method is essential for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantifying the parent compound and its degradation products.[6] The method described in section 3.2.3 can be further optimized and validated to be "stability-indicating." A stability-indicating method is one that can separate the parent peak from all potential degradation products, ensuring that the measured decrease in the parent peak is a true reflection of its degradation.

5.1.1. Method Validation Parameters

A fully validated HPLC method should demonstrate:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Spectroscopic Characterization

While HPLC is used for quantification, spectroscopic techniques are indispensable for the structural elucidation of the parent compound and its degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra are fundamental for confirming the identity of this compound and for identifying structural changes in its degradants.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown degradation products in complex mixtures.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While published data on these critical parameters are scarce, the detailed protocols and strategic workflows presented herein equip researchers and drug development professionals with the necessary tools to generate this vital information.

The systematic application of these methodologies will not only ensure the quality and reliability of the data but will also accelerate the development timeline by identifying potential liabilities early in the process. The insights gained from these studies will inform decisions on formulation, storage conditions, and analytical method development, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 42973-56-8). Retrieved from [Link]

-

Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

Sources

A Technical Guide to the Investigational Biological Activity of 2-Hydroxy-3-methoxyphenylacetonitrile

Authored For: Senior Researchers, Scientists, and Drug Development Professionals Preamble: This document serves as an in-depth technical guide on the potential biological activities of 2-Hydroxy-3-methoxyphenylacetonitrile. As a compound primarily documented as a chemical intermediate, its intrinsic pharmacological properties remain largely unexplored. This guide synthesizes available chemical data and extrapolates potential therapeutic avenues based on the well-established bioactivities of its core structural motifs. The narrative is designed to provide a robust scientific rationale and a practical experimental framework for initiating research into this promising, yet under-characterized, molecule.

Section 1: Compound Profile and Rationale for Investigation

Chemical Identity and Physicochemical Properties

This compound, with CAS Number 42973-56-8, is a substituted benzeneacetonitrile.[1][2] Its structure features a phenolic hydroxyl group, a methoxy group, and a cyanomethyl substituent on the aromatic ring. These functional groups are common pharmacophores in a wide range of biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 42973-56-8 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Melting Point | 104-106°C | [1] |

| Boiling Point | 313.8 ± 27.0 °C (Predicted) | [1] |

| Density | 1.181 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.33 ± 0.35 (Predicted) | [1] |

| Synonyms | Benzeneacetonitrile, 2-hydroxy-3-methoxy- |[3] |

Known Applications and Structural Context

Currently, the primary documented application of this molecule and its isomers is in chemical synthesis. For instance, the related isomer 4-Hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile) is a known intermediate in the synthesis of the intravenous anesthetic propanidid.[4] This established role in the synthesis of a neurologically active agent provides an initial, albeit indirect, suggestion that this class of compounds may interact with biological systems. The specific substitution pattern of 2-hydroxy-3-methoxy has been incorporated into derivatives that exhibit cytotoxic activity, such as in certain thiazolo[3,2-a]pyrimidines.

Rationale for Biological Investigation

The scientific rationale for investigating this compound stems from its structural features:

-

Phenolic Hydroxyl (-OH) Group: This group is a classic hydrogen donor and is central to the antioxidant and radical-scavenging properties of many natural products, including flavonoids and phenolic acids.[5]

-

Methoxy (-OCH₃) Group: The position and number of methoxy groups on a phenolic ring are known to modulate antioxidant and anti-inflammatory activity, often by influencing the bond dissociation enthalpy of the adjacent hydroxyl group.[5]

-

Acetonitrile Moiety (-CH₂CN): The nitrile group is a versatile functional group found in numerous approved pharmaceuticals and can participate in hydrogen bonding and other molecular interactions. Acrylonitrile derivatives, which share the nitrile feature, have been investigated for dual antimicrobial and cytotoxic effects.[6]

The combination of these groups within a single, relatively small molecule makes it a compelling candidate for screening in several key therapeutic areas.

Section 2: Hypothesized Biological Activities and Mechanistic Frameworks

Based on a structure-activity relationship (SAR) analysis of related compounds, we hypothesize three primary areas of potential biological activity for this compound.

Potential Antioxidant Activity

Causality: The presence of a phenolic hydroxyl group is the strongest indicator of potential antioxidant activity. Phenolic compounds can neutralize free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom, thereby terminating damaging radical chain reactions.[7] The antioxidant capacity of phenolic acids is significantly influenced by substituents on the benzene ring, with hydroxyl and methoxy groups acting as promoters of this activity.[5]

Proposed Mechanism: The primary mechanism is likely Hydrogen Atom Transfer (HAT), where the phenolic -OH group donates its hydrogen atom to a free radical. The resulting phenoxy radical is stabilized by resonance, a feature enhanced by the electron-donating methoxy group.

Potential Anti-inflammatory Activity

Causality: Many natural phenylpropanoids and related phenolic structures are potent anti-inflammatory agents.[8] For example, 2-methoxy-4-vinylphenol, a structurally similar compound, exerts anti-inflammatory effects by inducing the expression of Heme oxygenase-1 (HO-1), a key anti-inflammatory enzyme.[9] This activity is often mediated through the modulation of critical inflammatory signaling pathways.

Proposed Signaling Pathways for Investigation: The most probable targets for this class of compounds are the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as TNF-α and IL-6.[8][10] We hypothesize that this compound could inhibit the activation of these pathways in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Potential Cytotoxic Activity

Causality: The combination of a substituted aromatic ring and a nitrile group is a feature present in various cytotoxic compounds. Studies on methoxy-substituted phenylacrylonitriles have demonstrated their potential in cancer treatment.[6] Furthermore, derivatives synthesized from the corresponding aldehyde (2-hydroxy-3-methoxybenzaldehyde) have shown cytotoxicity against several cancer cell lines, including cervical adenocarcinoma (M-HeLa).[11]

Proposed Screening Protocol: An initial broad-spectrum screening against a panel of human cancer cell lines is warranted. The NCI-60 panel or a smaller, representative panel (e.g., A549 lung, MCF-7 breast, HCT-116 colon, PC-3 prostate) would be appropriate to identify any tissue-specific activity.[12]

Section 3: A Framework for Experimental Validation

This section provides validated, step-by-step protocols to enable researchers to synthesize the target compound and test the hypotheses outlined in Section 2.

Synthesis and Characterization

The synthesis of substituted phenylacetonitriles can be achieved from the corresponding benzyl alcohols. The following protocol is a synthesized methodology based on established procedures.[13][14]

Protocol 3.1.1: Synthesis via Cyanation of 2-Hydroxy-3-methoxybenzyl alcohol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 2-hydroxy-3-methoxybenzyl alcohol (1 eq.) and sodium cyanide (NaCN, 1.2 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[13][14]

-

Expert Insight: DMSO is often preferred for its high boiling point, which allows for the higher reaction temperatures needed to drive this substitution, though DMF is also effective.[13][14] A nitrogen atmosphere is crucial to prevent oxidation of the phenolic starting material at high temperatures.

-

-

Reaction Conditions: Heat the mixture to 120°C and stir vigorously for 24 hours.[13] Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 2:1) mobile phase.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add water to quench any unreacted cyanide.

-

Extraction: Basify the aqueous mixture to pH 10 with solid NaOH to ensure the phenolic product is in its phenolate form, maximizing its aqueous solubility while unreacted starting materials may be removed. Remove the high-boiling solvent (DMF/DMSO) via distillation under reduced pressure.[13] Neutralize the remaining aqueous solution to pH ~7 with acetic acid.[13]

-

Isolation: Extract the neutralized aqueous phase with an organic solvent such as chloroform or ethyl acetate (5 x 100 mL).[13] Combine the organic extracts, wash with brine (5 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[13]

-

Purification: Remove the solvent under reduced pressure to yield the crude product as a brown oil.[13] Further purification can be achieved by column chromatography on silica gel if required.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 42973-56-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. GSRS [precision.fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. impactfactor.org [impactfactor.org]

- 13. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 14. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

Homovanillonitrile vs. 2-Hydroxy-3-methoxyphenylacetonitrile isomers

An In-Depth Technical Guide to the Synthesis, Characterization, and Differentiation of Homovanillonitrile and its 2-Hydroxy-3-methoxy Isomer

Abstract

The precise identification and differentiation of constitutional isomers are of paramount importance in chemical synthesis and drug development, where subtle structural variations can lead to dramatically different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of two such isomers: 4-hydroxy-3-methoxyphenylacetonitrile (Homovanillonitrile) and 2-hydroxy-3-methoxyphenylacetonitrile. We delve into their distinct synthetic pathways, comparative physicochemical properties, and the critical analytical methodologies required for their unambiguous differentiation. This document is intended for researchers, chemists, and quality control professionals who require a deep, practical understanding of these compounds, moving beyond theoretical knowledge to field-proven application and analysis.

Introduction to Phenylacetonitrile Constitutional Isomers

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1] This seemingly minor difference in atomic arrangement leads to distinct chemical and physical properties.[1] The two compounds at the core of this guide, Homovanillonitrile and this compound, both possess the molecular formula C₉H₉NO₂, but the substitution pattern on the benzene ring is altered, as illustrated below.

Homovanillonitrile is a known intermediate in the synthesis of the intravenous anesthetic propanidid, highlighting the industrial relevance of this structural class.[2][3] The accurate synthesis and confirmation of the correct isomer are therefore not merely academic exercises but critical steps for ensuring the efficacy and safety of downstream products.

Comparative Physicochemical Properties

The difference in substituent placement directly influences intermolecular forces, resulting in distinct physical properties that provide the first layer of differentiation.

| Property | Homovanillonitrile | This compound | Reference(s) |

| CAS Number | 4468-59-1 | 42973-56-8 | [4][5] |

| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ | [4][5] |

| Molecular Weight | 163.17 g/mol | 163.17 g/mol | [4][5] |

| Melting Point | 51-54 °C | 104-106 °C | [6][7] |

| Boiling Point | 140-144 °C (at 0.1 mmHg) | 313.8 °C (Predicted) | [5][6] |

| Appearance | Brown oil / Crystalline solid | Solid | [4][7] |

The significant difference in melting points is a key preliminary indicator. The higher melting point of the 2-hydroxy isomer may be attributed to more effective crystal packing or stronger intermolecular hydrogen bonding facilitated by the ortho positioning of the hydroxyl and methoxy groups.

Synthesis Protocols and Mechanistic Rationale